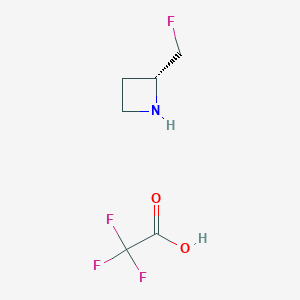

(2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid

説明

(2R)-2-(Fluoromethyl)azetidine; trifluoroacetic acid (TFA) is a chiral azetidine derivative featuring a fluoromethyl group at the 2R position of the four-membered azetidine ring, paired with TFA as a counterion or salt-forming agent. Azetidines, saturated four-membered nitrogen-containing heterocycles, are valued in medicinal chemistry for their conformational rigidity and metabolic stability. The fluoromethyl group enhances lipophilicity and influences electronic properties, while TFA, a strong acid (pKa ~0.5), is commonly used in peptide synthesis and as a catalyst . This compound is likely synthesized via methods involving TFA-mediated deprotection or neutralization steps, as seen in analogous azetidine derivatives .

特性

IUPAC Name |

(2R)-2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIMXDUXSJWJOJ-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]1CF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173637-39-1 | |

| Record name | Azetidine, 2-(fluoromethyl)-, (2R)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173637-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(fluoromethyl)azetidine typically involves the fluoromethylation of azetidine. One common method is the reaction of azetidine with a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of (2R)-2-(fluoromethyl)azetidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired reaction conditions.

化学反応の分析

Types of Reactions:

Oxidation: (2R)-2-(fluoromethyl)azetidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert (2R)-2-(fluoromethyl)azetidine to its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Corresponding amines or other reduced forms.

Substitution: Various substituted azetidines depending on the nucleophile used.

科学的研究の応用

Chemistry: (2R)-2-(fluoromethyl)azetidine is used as a building block in organic synthesis

Biology: In biological research, (2R)-2-(fluoromethyl)azetidine is used to study the effects of fluorine substitution on biological molecules. It can be incorporated into peptides and proteins to investigate their structure and function.

Medicine: The compound has potential applications in drug discovery and development. Fluorine-containing compounds often exhibit improved pharmacokinetic properties, making (2R)-2-(fluoromethyl)azetidine a valuable scaffold for designing new pharmaceuticals.

Industry: In the industrial sector, (2R)-2-(fluoromethyl)azetidine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials.

作用機序

The mechanism of action of (2R)-2-(fluoromethyl)azetidine involves its interaction with molecular targets through its fluoromethyl and azetidine moieties. The fluoromethyl group can form strong interactions with biological targets, enhancing the compound’s binding affinity and selectivity. The azetidine ring can participate in various chemical reactions, allowing the compound to modulate biological pathways and exert its effects.

類似化合物との比較

Structural and Physicochemical Properties

The following table compares (2R)-2-(fluoromethyl)azetidine; TFA with structurally related azetidine and pyrrolidine derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Position | Ring Size | Counterion/Salt | Key Features |

|---|---|---|---|---|---|---|

| (2R)-2-(fluoromethyl)azetidine; TFA | C₆H₉F₄NO₂* | 203.14† | 2R | 4-membered | TFA | Chiral fluoromethyl, rigid core |

| (2R)-2-(difluoromethyl)azetidine hydrochloride | C₄H₇F₂N·HCl | 158.57‡ | 2R | 4-membered | HCl | Difluoromethyl, enhanced stability |

| 3-(fluoromethyl)azetidine; TFA | C₆H₉F₄NO₂ | 203.14 | 3 | 4-membered | TFA | 3-substituted isomer |

| 3-allylazetidine; TFA | C₈H₁₂F₃NO₂ | 211.18 | 3 | 4-membered | TFA | Allyl group for reactivity |

| (2R,4R)-N-Boc-2-fluoromethyl-4-hydroxypyrrolidine | C₁₀H₁₈FNO₃ | 219.25 | 2R, 4R | 5-membered | Boc | Pyrrolidine with hydroxyl/Boc |

*Assumed 1:1 ratio of azetidine and TFA; †From ; ‡Calculated from formula.

Key Observations:

- Ring Size : Azetidines (4-membered) exhibit greater ring strain and conformational rigidity compared to pyrrolidines (5-membered), influencing their reactivity and binding affinity .

- Substituent Position : The 2R configuration in the target compound may confer stereoselective interactions in biological systems, whereas 3-substituted analogs (e.g., 3-(fluoromethyl)azetidine; TFA) differ in spatial orientation .

- Fluorination: Fluoromethyl groups improve metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., allyl-substituted derivatives) .

- Counterions : TFA salts generally enhance solubility in polar solvents, whereas hydrochloride salts (e.g., (2R)-2-(difluoromethyl)azetidine hydrochloride) may alter crystallization behavior .

Stability and Reactivity

- Thermal Stability: Fluorinated azetidines are more thermally stable than non-fluorinated counterparts due to C-F bond strength .

- Acid Sensitivity : TFA’s strong acidity may limit compatibility with acid-labile functional groups, necessitating careful handling during synthesis .

生物活性

The compound (2R)-2-(fluoromethyl)azetidine; trifluoroacetic acid is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H9F4NO2

- Molecular Weight : 201.14 g/mol

- CAS Number : 133054074

Fluorinated compounds often exhibit enhanced biological activity due to the electronegative nature of fluorine, which can influence the compound's interaction with biological targets. In the case of (2R)-2-(fluoromethyl)azetidine, the fluoromethyl group may enhance binding affinity to certain receptors or enzymes.

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to neuroprotection and inflammation.

- Enzyme Inhibition : It has been suggested that similar compounds can inhibit key metabolic enzymes, impacting lipid metabolism and potentially offering therapeutic benefits in metabolic disorders.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Case Study 1: Neuroprotective Mechanisms

A study published in Journal of Medicinal Chemistry examined a series of fluorinated azetidines and their effects on NMDA receptor modulation. The findings suggested that (2R)-2-(fluoromethyl)azetidine could enhance neuroprotection in models of excitotoxicity, indicating its potential use in treating conditions like Alzheimer's disease .

Case Study 2: Anti-inflammatory Potential

In a separate investigation on inflammatory pathways, (2R)-2-(fluoromethyl)azetidine was shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for its anti-inflammatory effects . This aligns with findings from related compounds that demonstrate similar profiles.

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Weight | 201.14 g/mol |

| Biological Activities | Neuroprotection, Anti-inflammatory, Antimicrobial |

| Mechanisms | Receptor modulation, Enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。